7-Bromo-2-methylquinoline-3-carboxylic acid
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Overview
Description
7-Bromo-2-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylquinoline-3-carboxylic acid typically involves the bromination of 2-methylquinoline-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide . The reaction conditions usually involve heating the reactants in a suitable solvent like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-2-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylquinoline-3-carboxylic acid
- 8-Bromo-4-chloroquinoline-3-carboxylic acid
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid ethyl ester
Uniqueness
7-Bromo-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 7-position and the carboxylic acid group at the 3-position provides distinct properties compared to other quinoline derivatives .
Properties
IUPAC Name |
7-bromo-2-methylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNECBPMUKCWRSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406197 |
Source
|
Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610277-19-5 |
Source
|
Record name | 7-bromo-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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